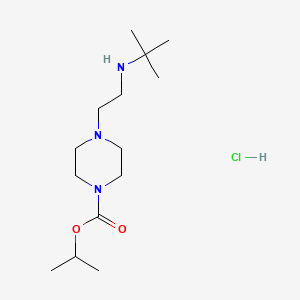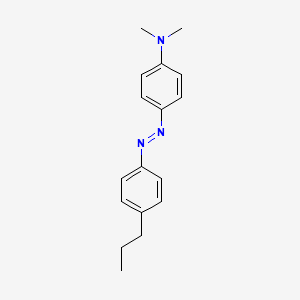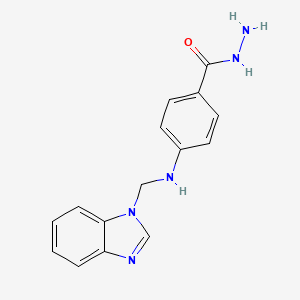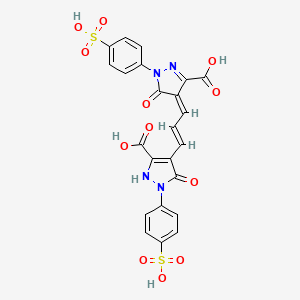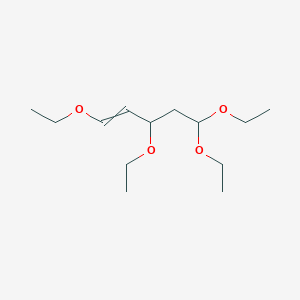
1,3,5,5-Tetraethoxypent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,5-Tetraethoxypent-1-ene: is an organic compound with the molecular formula C11H22O4 It is characterized by the presence of four ethoxy groups attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,5-Tetraethoxypent-1-ene typically involves the reaction of pent-1-ene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethanol is commonly used as both the solvent and reactant.
The reaction proceeds through an electrophilic addition mechanism, where the ethoxy groups are introduced to the pentene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3,5,5-Tetraethoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux conditions.
Major Products
Oxidation: Formation of pent-1-ene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5,5-tetrahydroxypentane.
Substitution: Formation of 1,3,5,5-tetraalkoxypent-1-ene derivatives.
Scientific Research Applications
1,3,5,5-Tetraethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5,5-Tetraethoxypent-1-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triethoxypent-1-ene: Similar structure but with three ethoxy groups.
1,3,5,5-Tetramethoxypent-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5,5-Tetraethoxypentane: Similar structure but with a saturated pentane backbone.
Uniqueness
1,3,5,5-Tetraethoxypent-1-ene is unique due to its specific arrangement of ethoxy groups and the presence of a double bond in the pentene backbone. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Properties
CAS No. |
28140-57-0 |
|---|---|
Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,3,5,5-tetraethoxypent-1-ene |
InChI |
InChI=1S/C13H26O4/c1-5-14-10-9-12(15-6-2)11-13(16-7-3)17-8-4/h9-10,12-13H,5-8,11H2,1-4H3 |
InChI Key |
CDJSHIJXOUPEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


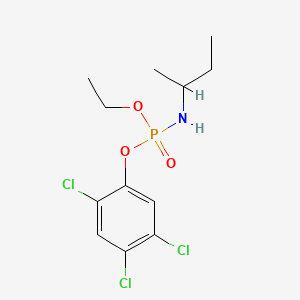
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

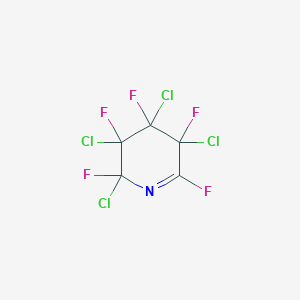
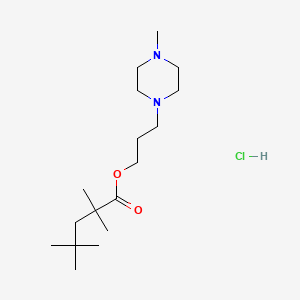

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
